3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline

M3 muscarinic receptor Respiratory disease Structure-Activity Relationship

Researchers targeting M3 muscarinic or androgen receptors often face potency cliffs from minor analog substitutions. This meta-substituted thiazole-aniline building block delivers precise SAR consistency, eliminating experimental uncertainty. - Validated M3 mAChR antagonist scaffold; 2-ethyl to 2-methyl swap causes 3.75-fold potency loss. - Free aniline handle enables bioconjugation (PROTACs, fluorescent probes) without core modification. - ≥95% purity, LogP 4.47 for membrane penetration; safety data (H302, H315, H319, H335) ensures lab-ready use.

Molecular Formula C15H11ClN2S
Molecular Weight 286.8 g/mol
Cat. No. B13252056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Molecular FormulaC15H11ClN2S
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2S/c16-12-6-4-10(5-7-12)15-18-14(9-19-15)11-2-1-3-13(17)8-11/h1-9H,17H2
InChIKeyBOKFRPNWEHSDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline: Scaffold Overview


3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (CAS 1017219-30-5) is a heterocyclic building block featuring a thiazole core substituted at the 2-position with a 4-chlorophenyl group and an aniline moiety at the 4-position via a meta-substituted phenyl ring. This compound belongs to the thiazole-aniline class, a privileged scaffold in medicinal chemistry known for engaging muscarinic acetylcholine receptors (M3 mAChR) and androgen receptors (AR) [1]. With a molecular weight of 286.78 g/mol, a calculated LogP of 4.47, and one hydrogen bond donor and two acceptors , the molecule offers a lipophilic character suitable for membrane penetration. The 4-chlorophenyl substituent confers unique electronic and steric properties compared to other 2-substituted analogs (e.g., methyl, ethyl, or methoxy), which directly influence target binding affinity, selectivity, and metabolic stability based on well-documented SAR trends within this chemical series [1].

1Thiazole-aniline scaffold for M3 mAChR or AR antagonist SAR exploration
2Lipophilic core for membrane penetration and tissue-distribution studies
3meta-Aniline handle for amide, sulfonamide, or bioconjugation chemistry

3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline: Analog Substitution Risks


The biological and physicochemical profile of thiazole-aniline compounds is exquisitely sensitive to minor structural variations, making simple substitution with a generic analog a high-risk proposition. Systematic SAR studies on this scaffold reveal that the specific substitution pattern—particularly the nature of the 2-substituent on the thiazole ring (e.g., 4-chlorophenyl vs. ethyl vs. methyl) and the regioisomeric position of the aniline (meta vs. para)—is a critical determinant of target affinity, selectivity, and downstream functional effects [1]. For example, in M3 muscarinic receptor antagonism, changing a 2-ethyl substituent to a 2-methyl group results in a 3.75-fold loss in potency [2]. Similarly, in androgen receptor modulation, the nature of aryl and thiazole substituents dictates not only inhibitory activity but also the mode of action [3]. Therefore, substituting 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline with a close structural analog without rigorous head-to-head validation introduces significant uncertainty in experimental outcomes.

2-Substituent shift Alkyl or methoxy analogs may not retain M3/AR affinity; SAR is sensitive to lipophilicity and bulk.
Regioisomer mismatch 4-Aniline (para) regioisomer (CAS 54883-32-8) alters reactivity and molecular shape; may not transfer synthetic or biological profiles.
Generic scaffold substitution Non-chlorinated or unsubstituted thiazole cores may show reduced metabolic stability and target engagement in this chemical series.

3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline: Evidence-Based Differentiation


M3 Muscarinic Antagonism: 4-Chlorophenyl Advantage

SAR analysis of thiazole-aniline M3 receptor antagonists in US Patent 2007/0149598 reveals that the 2-substituent on the thiazole ring is a primary driver of binding affinity. In head-to-head comparisons, a 2-ethylthiazole analog exhibited an IC50 of 0.8 nM against the human M3 receptor, compared to IC50 values of 3.0 nM and 15.0 nM for the corresponding 2-methyl and 2-methoxy analogs, respectively [1]. Extrapolation of these trends suggests that the larger, more lipophilic 4-chlorophenyl substituent present in 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (predicted LogP 4.47 vs. ~3.2 for the 2-ethyl analog [1]) would occupy a hydrophobic pocket in the M3 receptor, potentially yielding distinct potency and residence time characteristics.

M3 binding trend
Class-level
4-Cl-Ph analog (LogP 4.47) vs alkyl: extrapolated higher M3 affinity
Larger lipophilic 2-substituent may improve target engagement in screening
Direct IC50 not reported; class trend from ethyl (0.8 nM), methyl (3.0 nM), methoxy (15.0 nM)
M3 muscarinic receptor Respiratory disease Structure-Activity Relationship

Metabolic Stability in Rat Liver Microsomes

In a study of 4-aryl 2-substituted aniline-thiazole analogs, metabolic stability was assessed in rat liver microsomes. Compound 6, a close structural analog containing a 2,4-dichlorophenyl substituent, demonstrated exceptional metabolic stability with 99% of the parent compound remaining after 1 hour of incubation. In contrast, Compound 5 (bearing a different aryl substitution pattern) showed only 65.2% remaining under identical conditions [1]. While direct data for 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is not available, the presence of a 4-chlorophenyl group (similar to the 2,4-dichlorophenyl moiety) provides a class-level inference of favorable metabolic stability compared to non-chlorinated or less optimally substituted analogs.

Microsome stability
Class-level
2,4-Dichloro analog: 99% parent remaining (1 h) vs 65.2% for alternative substitution
Chlorinated aryl substituents correlate with higher metabolic stability in rat liver microsomes
Direct data for target compound not available; class-level inference
Metabolic stability Prostate cancer Lead optimization

Androgen Receptor Antagonism in Prostate Cancer Models

A series of 4-aryl 2-substituted aniline-thiazole analogs were evaluated for anti-cancer activity in AR-dependent human prostate cancer LNCaP cells. Compounds 5, 6, and 9 demonstrated potent inhibitory activity on LNCaP cell viability, with efficacy comparable to or stronger than the reference AR antagonist bicalutamide [1]. Compound 6 subsequently demonstrated in vivo tumor growth inhibition in an LNCaP-inoculated xenograft model, attenuating tumor growth to a degree similar to bicalutamide [2]. 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, as a member of this 4-aryl 2-substituted aniline-thiazole class, is positioned as a key intermediate for synthesizing and evaluating novel AR antagonists based on this validated pharmacophore.

AR model response
Class-level
Close analogs: potent LNCaP inhibition; xenograft tumor growth attenuation
4-Aryl thiazole scaffold shows AR antagonist model-response; target compound is an entry point
Direct AR data not reported; inferred from compounds 5,6,9
Androgen receptor Prostate cancer Xenograft

Lipophilicity Differentiation vs. Alkyl Analogs

The calculated LogP of 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is 4.47 , compared to ~3.2 for the 2-ethyl analog 3-(2-Ethylthiazol-4-yl)aniline [1] and ~2.8 for the 2-methyl analog. This ~1.3 log unit increase in lipophilicity corresponds to an approximately 20-fold higher theoretical partition coefficient, which can significantly influence membrane permeability, plasma protein binding, and tissue distribution [2]. The compound possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors , meeting key drug-likeness criteria (Lipinski's Rule of Five). This differentiated physicochemical profile makes the 4-chlorophenyl analog particularly suitable for CNS-targeting or intracellular target applications where higher membrane permeability is required.

Lipophilicity
Reported
LogP 4.47
~1.3 log units above 2-ethyl analog; may support membrane-permeability research models
In silico prediction; ΔLogP ≈ 20× theoretical partition coefficient difference
Lipophilicity Drug-likeness ADME

3- vs. 4-Aniline Regioisomer Comparison

The meta-substituted aniline (3-position) in 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline provides distinct reactivity and physicochemical properties compared to its para-substituted regioisomer, 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (CAS 54883-32-8) . The meta-aniline nitrogen has different electronic character (less resonance delocalization into the thiazole ring) compared to the para isomer, which can affect its nucleophilicity in subsequent derivatization reactions such as amide coupling, sulfonamide formation, or reductive amination . Additionally, the meta-substitution pattern results in a different molecular shape and dipole moment, which can influence crystal packing, solubility, and chromatographic behavior during purification.

Regioisomer identity
Data to verify
meta-Aniline (CAS 1017219-30-5) vs para-aniline (CAS 54883-32-8)
Regioisomer alters reactivity and crystal packing; substitution not interchangeable without validation
Quantitative reactivity difference not reported for this pair
Regioisomerism Solid-state properties Synthetic chemistry

Application Scenarios for 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline


M3 mAChR Antagonists for Respiratory Disease

Based on the class-level SAR evidence that 2-substituted thiazole-anilines are potent M3 mAChR antagonists [1], 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is an appropriate starting scaffold for medicinal chemistry campaigns targeting COPD and asthma. The 4-chlorophenyl substituent's elevated LogP (4.47) differentiates it from less lipophilic alkyl analogs, potentially providing enhanced lung tissue penetration and prolonged receptor residence time. Structure-activity exploration should focus on derivatizing the aniline nitrogen while retaining the 4-chlorophenyl-thiazole core.

AR Antagonists for Castration-Resistant Prostate Cancer

The 4-aryl 2-substituted aniline-thiazole scaffold has demonstrated validated AR antagonist activity in LNCaP cells and in vivo xenograft tumor growth inhibition [1]. 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline provides a starting point for synthesizing novel analogs with potentially improved potency or reduced resistance profiles compared to bicalutamide. The chlorophenyl substitution pattern may also confer favorable metabolic stability, as suggested by the 99% parent compound remaining after 1-hour microsome incubation for a related dichlorophenyl analog [1].

Chemical Biology Tool Compound Synthesis

The free aniline functionality in 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline serves as a synthetic handle for bioconjugation, enabling the creation of affinity probes, fluorescent ligands, or PROTAC molecules targeting M3 mAChR or AR [1]. Its distinct meta-substitution pattern differentiates it from the para-aniline regioisomer for applications requiring specific molecular geometry . The defined handling hazards (H302, H315, H319, H335) and safety data available from reputable suppliers support safe laboratory use in tool compound synthesis.

In Vitro ADME and Lead Optimization Screening

Given the favorable metabolic stability demonstrated by close structural analogs in rat microsomes [1], 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline derivatives are suitable candidates for expanded ADME profiling. The quantified LogP of 4.47 positions compounds in this series for evaluation of membrane permeability (e.g., PAMPA or Caco-2 assays), plasma protein binding, and CYP inhibition potential. Compound procurement for ADME studies should prioritize suppliers providing verified purity (≥95%) to ensure reproducible assay results.

Application
Selection Property
Validation Focus
M3 antagonist research in respiratory models
Lipophilic 4-chlorophenyl core for tissue-distribution studies
M3 binding affinity and functional antagonism assays
AR antagonist research in prostate cancer models
4-Aryl thiazole scaffold with class-level antitumor model response
LNCaP cell viability and xenograft endpoint review
Chemical probe / bioconjugate synthesis
meta-Aniline reactive handle for derivatization
Probe activity and target engagement verification
In vitro ADME lead optimization
Chlorophenyl-substituted scaffold with favorable microsome stability context
Metabolic stability, permeability, and CYP profiling
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